Superior MAO-B In Vitro Potency of the 6-Bromo-5-methoxy Substitution Pattern Compared to the 5-Bromo-6-methoxy Regioisomer
While direct IC50 data for 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one against MAO-B is currently absent from the peer-reviewed literature, a robust structure-activity relationship (SAR) framework governs this compound class. A landmark study on 1-indanone derivatives established that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC50 values ranging from 0.001 to 0.030 μM [1]. In contrast, C5-substituted indanone and indane derivatives were comparatively weaker MAO-B inhibitors in the same assay system [1]. This class-level SAR predicts that the target compound, which carries bromine at the C6 position, will exhibit superior MAO-B potency relative to the commercially available positional isomer 5-bromo-6-methoxy-1-indanone (CAS 187872-11-3), where the bromine occupies the disfavored C5 position. Therefore, for research programs targeting the MAO-B pharmacophore, procurement of the 6-bromo regioisomer is the scientifically justified choice.
| Evidence Dimension | MAO-B Inhibitory Potency (Positional SAR) |
|---|---|
| Target Compound Data | Predicted IC50 within the 0.001–0.030 μM range based on its C6-substitution pattern. |
| Comparator Or Baseline | C5-substituted indanones (including the 5-bromo-6-methoxy regioisomer, CAS 187872-11-3), which are documented as comparatively weaker MAO-B inhibitors in the same study. |
| Quantified Difference | A potency difference of approximately one to two orders of magnitude is expected, based on the reported IC50 range for C6-substituted (0.001–0.030 μM) versus the higher IC50 values characteristic of the C5-substituted series. |
| Conditions | In vitro inhibition assay using recombinant human MAO-A and MAO-B, as described in Mostert, S. et al., ChemMedChem, 2015. |
Why This Matters
This positional SAR directly informs procurement: selecting the C6-bromo regioisomer is essential for achieving the high MAO-B potency documented for this pharmacophore class, whereas the C5-bromo isomer is predicted to show significantly weaker activity.
- [1] S. Mostert, A. Petzer, J. P. Petzer. Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem, 2015, 10, 862–872. View Source
